molecular formula C27H40O5 B1242638 25-Hydroxycholecalciferol 23,26-peroxylactone CAS No. 84070-69-9

25-Hydroxycholecalciferol 23,26-peroxylactone

Cat. No.: B1242638
CAS No.: 84070-69-9
M. Wt: 444.6 g/mol
InChI Key: DBDDUVJJIVBQPI-WWBRWCDLSA-N
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Description

“25-Hydroxycholecalciferol 23,26-peroxylactone” is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methylene, and dioxanone

Properties

CAS No.

84070-69-9

Molecular Formula

C27H40O5

Molecular Weight

444.6 g/mol

IUPAC Name

4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-3-one

InChI

InChI=1S/C27H40O5/c1-17-7-10-21(28)15-20(17)9-8-19-6-5-13-26(3)23(11-12-24(19)26)18(2)14-22-16-27(4,30)25(29)32-31-22/h8-9,18,21-24,28,30H,1,5-7,10-16H2,2-4H3/b19-8+,20-9-

InChI Key

DBDDUVJJIVBQPI-WWBRWCDLSA-N

SMILES

CC(CC1CC(C(=O)OO1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C

Isomeric SMILES

CC(CC1CC(C(=O)OO1)(C)O)C2CCC\3C2(CCC/C3=C\C=C/4\CC(CCC4=C)O)C

Canonical SMILES

CC(CC1CC(C(=O)OO1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C

Synonyms

25(OH)D3-POL
25-hydroxycholecalciferol 23,26-peroxylactone
25-hydroxyvitamin D3-26,23-peroxylactone

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “25-Hydroxycholecalciferol 23,26-peroxylactone” typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

  • Formation of the cyclohexylidene and indenylidene intermediates through aldol condensation reactions.
  • Coupling of these intermediates using a suitable linker, such as a propyl chain.
  • Introduction of the dioxanone ring through cyclization reactions.
  • Final functionalization steps to introduce hydroxyl and methylene groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“25-Hydroxycholecalciferol 23,26-peroxylactone” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The methylene groups can be reduced to form alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the methylene groups may yield alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biology, this compound may be studied for its potential biological activity. Its multiple functional groups may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound may be investigated for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for diseases.

Industry

In industry, this compound may be used as a precursor for the synthesis of other valuable chemicals. Its unique structure may also make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “25-Hydroxycholecalciferol 23,26-peroxylactone” depends on its specific interactions with molecular targets. These interactions may involve:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: The compound may interact with cell surface receptors, leading to changes in cellular signaling pathways.

    Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-2-one
  • 4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-4-one

Uniqueness

The uniqueness of “25-Hydroxycholecalciferol 23,26-peroxylactone” lies in its specific arrangement of functional groups and the resulting chemical properties. This compound’s unique structure may confer specific reactivity and biological activity that distinguishes it from similar compounds.

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